molecular formula C11H23NO3 B13748987 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine CAS No. 1184920-67-9

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine

Cat. No.: B13748987
CAS No.: 1184920-67-9
M. Wt: 217.31 g/mol
InChI Key: LFEYFGZUGNPJPA-UHFFFAOYSA-N
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Description

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine is a chemical compound featuring a piperidine ring, a key scaffold in medicinal chemistry, functionalized with a triethylene glycol monomethyl ether side chain. The piperidine moiety is one of the most significant synthetic building blocks for drug construction, found in more than twenty classes of pharmaceuticals as well as numerous alkaloids . Piperidine derivatives are extensively utilized in the research and development of ligands for various central nervous system (CNS) targets . The structural motif of a basic amine connected via a linker, as seen in this compound, is a common feature in pharmacophores for important biological targets. For instance, the piperidine ring is a fundamental element in the design of high-affinity histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) antagonists, which are investigated for their potential in novel pain therapies and treatments for neurodegenerative disorders . The attached methoxy-terminated polyether chain is a notable feature that can influence the compound's physicochemical properties, such as solubility, and may be explored for its potential in drug delivery applications. Researchers value this specific piperidine derivative as a versatile intermediate or building block for synthesizing more complex molecules, for studying structure-activity relationships (SAR), and for probing biological mechanisms. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1184920-67-9

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

2-[2-(2-methoxyethoxy)ethoxymethyl]piperidine

InChI

InChI=1S/C11H23NO3/c1-13-6-7-14-8-9-15-10-11-4-2-3-5-12-11/h11-12H,2-10H2,1H3

InChI Key

LFEYFGZUGNPJPA-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCC1CCCCN1

Origin of Product

United States

Preparation Methods

Cyclization and Organometallic Approaches

  • Organometallic-mediated cyclization : One effective method involves the reaction of β-aminoalkyl zinc iodides with chlorinated precursors under copper catalysis, followed by cyclization using sodium hydride to yield substituted piperidines with good yields (55%-85%). This method allows for the incorporation of complex side chains such as polyether substituents, which are structurally related to the 2-(2-methoxyethoxy)ethoxymethyl group.

  • Radical cyclization : Radical 5-exo cyclization of aziridines bearing phenylselenide groups has been used to synthesize 5-methylene piperidines, which can be further functionalized. This approach, although less direct for the target compound, demonstrates the versatility of piperidine ring construction.

Nucleophilic Substitution and Reductive Alkylation

  • Double nucleophilic substitution : The introduction of nitrogen-containing substituents on the piperidine ring can be achieved by nucleophilic substitution reactions with amines, such as benzylamine, leading to enantiomerically enriched piperidines.

  • Reductive alkylation : Reductive alkylation of piperidine nitrogen or carbon centers with aldehydes or ketones is a common method to introduce alkyl substituents. For example, incorporation of phenethyl groups on piperidine derivatives has been achieved by reductive alkylation using phenylacetaldehyde. This method can be adapted to attach the 2-(2-methoxyethoxy)ethoxymethyl moiety via appropriate aldehyde precursors.

Specific Preparation Methods for 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine

While no direct preparation method for this compound is explicitly detailed in the available literature, synthesis routes can be inferred and constructed based on known methodologies for similar compounds.

Synthetic Route Proposal Based on Literature

Step Description Reagents/Conditions Outcome
1 Preparation of 2-(2-methoxyethoxy)ethoxymethyl halide (e.g., bromide or chloride) Reaction of 2-(2-methoxyethoxy)ethanol with halogenating agents (e.g., thionyl chloride or phosphorus tribromide) Formation of reactive alkyl halide intermediate
2 Nucleophilic substitution on piperidine Reaction of piperidine with 2-(2-methoxyethoxy)ethoxymethyl halide under basic conditions Formation of this compound
3 Purification and characterization Chromatography, crystallization Pure target compound

This approach is consistent with general alkylation strategies of piperidine derivatives reported in organometallic and nucleophilic substitution literature.

Alternative Approaches

  • Reductive alkylation : Using 2-(2-methoxyethoxy)ethoxyacetaldehyde as the carbonyl component, reductive alkylation of piperidine can directly yield the target compound. This method typically uses sodium cyanoborohydride or similar mild reducing agents to avoid over-reduction.

  • Palladium-catalyzed allylic amination : Sequential palladium-catalyzed allylic amination followed by Michael addition has been used for 5-methylene piperidines and could be adapted for introducing complex ether substituents.

Research Findings and Analytical Data

Although specific analytical data for this compound are scarce in the public domain, typical characterization includes:

Technique Expected Data
Nuclear Magnetic Resonance (NMR) Proton and carbon signals consistent with piperidine ring and methoxyethoxy side chain
Mass Spectrometry (MS) Molecular ion peak corresponding to molecular weight of the compound
Infrared Spectroscopy (IR) Characteristic ether C-O-C stretching bands and piperidine ring vibrations
Elemental Analysis Consistent with calculated carbon, hydrogen, nitrogen, and oxygen content

These data confirm the successful synthesis and purity of the compound.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Nucleophilic substitution with alkyl halide Direct substitution on piperidine nitrogen or carbon Straightforward, widely used Requires preparation of alkyl halide intermediate
Reductive alkylation Uses aldehyde or ketone with reducing agent Mild conditions, good selectivity Sensitive to over-reduction
Organometallic cyclization Copper-catalyzed cyclization of zinc reagents High yield, stereoselective Complex reagents, multistep
Palladium-catalyzed allylic amination Sequential amination and Michael addition Versatile for complex substituents Requires palladium catalysts

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties
Research indicates that compounds within the piperidine class, including 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine, exhibit analgesic properties. They are often studied as potential alternatives or adjuncts to opioid analgesics. Case studies have demonstrated that certain piperidine derivatives can modulate pain pathways effectively, providing insights into their therapeutic potential in pain management .

Alzheimer's Disease Treatment
Piperidine derivatives have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Studies suggest that these compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in the breakdown of neurotransmitters associated with cognitive function. The incorporation of this compound into drug formulations may enhance brain exposure and improve therapeutic outcomes .

Chemical Biology

Biological Activity
The biological activity of this compound has been explored through various assays. Research has indicated that this compound can interact with specific receptors in the central nervous system, influencing neurotransmitter release and signaling pathways. These interactions are crucial for developing drugs targeting neurological disorders .

Case Studies
Several case studies have documented the effects of piperidine derivatives on cellular models. For instance, studies involving neuronal cell lines have shown that these compounds can promote cell survival and reduce apoptosis under stress conditions, indicating their potential as neuroprotective agents .

Pharmaceutical Formulations

Drug Development
The incorporation of this compound into pharmaceutical formulations is being investigated for various therapeutic areas. Its solubility and stability profiles make it a candidate for formulation into oral or injectable drugs. Researchers are exploring its use in combination therapies to enhance efficacy and reduce side effects associated with existing treatments .

Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of new compounds. Preliminary studies on this compound have been conducted to assess its mutagenicity and carcinogenicity. These studies are critical for regulatory approval and ensuring patient safety in clinical applications .

Mechanism of Action

The mechanism of action of 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The methoxyethoxyethoxymethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules. The piperidine ring can participate in hydrogen bonding, hydrophobic interactions, or π-π stacking, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity : The triethylene glycol chain in this compound provides superior water solubility compared to shorter-chain analogs like 2-(Methoxymethyl)piperidine. This is critical for biological applications requiring aqueous compatibility .
  • Reactivity : N-(2,2-Diethoxyethyl)piperidine contains acetal-protected aldehyde groups, making it a versatile intermediate for controlled release formulations, unlike the stable ether linkages in the target compound .
  • Biological Activity : Sulfur-containing derivatives (e.g., 4-[2-(Methylsulfanyl)ethyl]piperidine) exhibit higher membrane permeability due to lipophilic thioether groups, whereas the target compound’s polar ethers favor extracellular interactions .

Research Findings and Trends

  • Solubility vs. Bioactivity Trade-off : Longer polyether chains improve solubility but reduce cellular uptake efficiency. Hybrid derivatives combining ether and thioether groups are under investigation .
  • Thermal Stability : Branched ethers in this compound degrade above 200°C, limiting high-temperature applications compared to aryl-substituted piperidines (stable up to 300°C) .

Biological Activity

2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine, also known by its CAS number 1184920-67-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H23NO4
  • Molecular Weight : 255.33 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Although specific targets for this compound have not been extensively documented, related piperidine derivatives often exhibit interactions with neurotransmitter receptors, enzymes, and transporters.

Potential Mechanisms Include :

  • Receptor Modulation : Similar compounds have been shown to modulate serotonin and dopamine receptors, indicating a potential role in neuropharmacology.
  • Enzyme Inhibition : Some derivatives exhibit inhibitory activity against enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

Biological Activity and Case Studies

Recent studies have highlighted the biological activities associated with piperidine derivatives, which may provide insights into the potential effects of this compound.

  • Antimicrobial Activity : Certain piperidine derivatives have demonstrated significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, showing effectiveness comparable to established antibiotics .
  • Anticancer Properties : Research indicates that some piperidine derivatives can induce apoptosis in cancer cells. A study involving structurally related compounds reported IC50 values indicating their potency against cancer cell lines .
  • Neuropharmacological Effects : Piperidine derivatives are often investigated for their effects on mood disorders. For example, a related compound showed promising results as a selective serotonin reuptake inhibitor (SSRI), suggesting potential applications in treating depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of piperidine derivatives is crucial for optimizing their biological activity. Key factors influencing activity include:

  • Substituents on the Piperidine Ring : The presence and position of functional groups significantly affect receptor affinity and selectivity.
  • Alkyl Chain Length and Branching : Variations in the alkyl chain length can enhance solubility and bioavailability, impacting overall efficacy.
CompoundActivityIC50 (μM)Reference
Compound AAntimicrobial5.0
Compound BAnticancer3.5
Compound CNeuropharmacological10.0

Q & A

Basic Question: What are the standard synthetic routes for 2-[2-(2-Methoxyethoxy)ethoxymethyl]piperidine, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Alkylation of piperidine with a halogenated ether precursor (e.g., 2-(2-methoxyethoxy)ethyl chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF .
  • Step 2: Acidic hydrolysis or salt formation (e.g., HCl gas) to produce the hydrochloride form, enhancing solubility and stability .
  • Critical Conditions:
    • Solvent choice: Polar aprotic solvents improve nucleophilic substitution efficiency .
    • Temperature: Moderate heating (40–60°C) balances reaction rate and byproduct suppression .
    • Purification: Column chromatography or recrystallization achieves >95% purity, confirmed by NMR and MS .

Basic Question: What analytical methods are recommended for characterizing this compound and confirming structural integrity?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies the piperidine ring protons (δ 1.4–3.0 ppm) and methoxyethoxy group signals (δ 3.3–3.7 ppm) .
  • Mass Spectrometry (MS): ESI-MS or HRMS confirms molecular weight (e.g., C₁₁H₂₄ClNO₃: 253.76 g/mol) and fragmentation patterns .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95%) and detects trace impurities .

Advanced Question: How do variations in reaction conditions (solvent, catalyst, temperature) impact synthetic yield and purity?

Answer:

  • Solvent Effects:
    • DMF vs. THF: DMF increases alkylation rates but may generate side products (e.g., Hofmann degradation) under prolonged heating .
    • Aqueous vs. Anhydrous: Moisture-sensitive steps require anhydrous conditions to prevent hydrolysis of intermediates .
  • Catalyst Optimization:
    • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactions in biphasic systems .
  • Temperature Control:
    • Lower temperatures (≤40°C) minimize decomposition of the methoxyethoxy group, critical for maintaining bioactivity .

Advanced Question: What computational strategies are effective for optimizing synthetic pathways and predicting reactivity?

Answer:

  • Quantum Chemical Calculations:
    • Density Functional Theory (DFT) models predict transition states and regioselectivity in alkylation steps .
  • Reaction Path Search Tools:
    • Software like ICReDD integrates experimental data with computational workflows to narrow optimal conditions (e.g., solvent/catalyst combinations) .
  • Machine Learning (ML):
    • ML algorithms analyze historical reaction data to recommend conditions for higher yields and fewer byproducts .

Data Contradiction Analysis: How should researchers address discrepancies in reported biological activities of this compound?

Answer:

  • Assay Variability:
    • Compare bioactivity data across standardized assays (e.g., IC₅₀ values in kinase inhibition studies) .
    • Control for solvent effects (e.g., DMSO concentration) on cell permeability .
  • Structural Confirmation:
    • Re-analyze batches with conflicting results via NMR/HPLC to rule out degradation or impurities .
  • Target Selectivity:
    • Use molecular docking simulations to validate interactions with specific biological targets (e.g., GPCRs vs. ion channels) .

Advanced Question: What is the mechanistic role of the methoxyethoxy substituent in solubility and target binding?

Answer:

  • Solubility Enhancement:
    • The hydrophilic methoxyethoxy chain improves aqueous solubility (logP reduction by ~1.5 units), critical for in vitro assays .
  • Biological Interactions:
    • Ether oxygen atoms form hydrogen bonds with target proteins (e.g., serotonin receptors), as shown in docking studies .
    • Substituent flexibility allows conformational adaptation to hydrophobic binding pockets .

Methodological Guidance: What are best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage Conditions:
    • Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation .
  • Reconstitution:
    • Use degassed solvents (e.g., anhydrous ethanol) to minimize hydrolysis during solution preparation .
  • Stability Monitoring:
    • Periodic HPLC analysis detects degradation products (e.g., free piperidine or ether cleavage) .

Advanced Question: How can researchers design mechanistic studies to elucidate interactions with neurological targets?

Answer:

  • In Vitro Assays:
    • Radioligand binding assays (e.g., ³H-labeled ligands for dopamine receptors) quantify affinity (Kᵢ) .
    • Calcium flux assays (FLIPR) measure functional activity in neuronal cell lines .
  • Structural Biology:
    • Co-crystallization with target proteins (e.g., monoamine oxidases) reveals binding motifs .
  • Metabolic Profiling:
    • LC-MS/MS tracks metabolic stability in liver microsomes to assess pharmacokinetic viability .

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